

Axitinib cancer-specific survival overall survival analysis

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Compound Focus: Axitinib

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Efficacy of Axitinib-Based Regimens in Advanced RCC

Treatment Regimen	Trial / Setting	Median OS (Months)	Median PFS (Months)	ORR (%)	Key Biomarkers Associated with Efficacy
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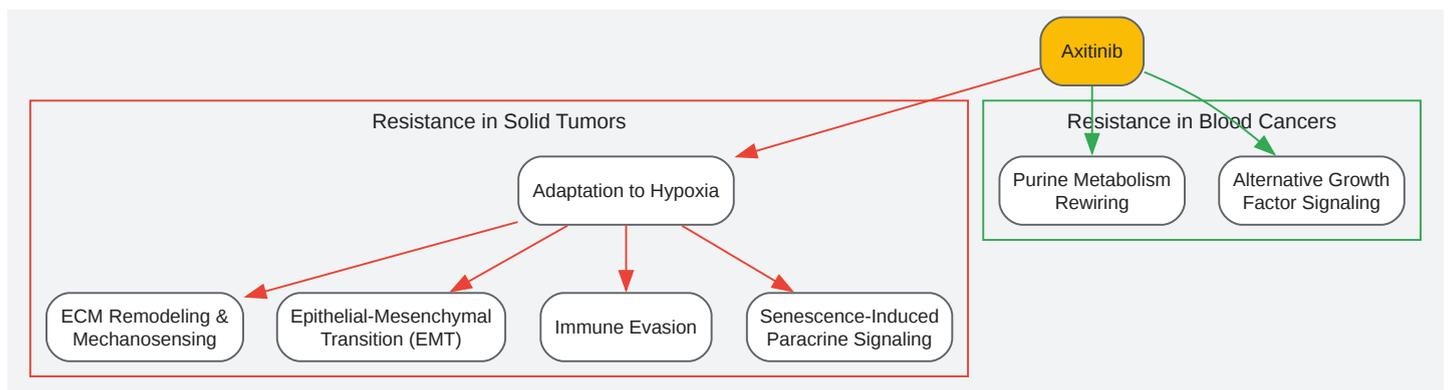
| **Pembrolizumab + Axitinib** (1st-line) | KEYNOTE-426 (Phase 3, 5-yr follow-up) [1] | 47.2 | 15.7 | 60.6% |
TcellinfGEP: Positively associated with OS, PFS, ORR [1] **Angiogenesis signature**: Positively associated with OS [1] **PBRM1 mutation**: Positively associated with ORR [1] | | **Avelumab + Axitinib** (1st-line) | JAVELIN Renal 101 (Clinical Trial) [2] | Not Reached (12-mo OS: 82.7%) [2] | 11.3 [2] | 46% [2] | Consistent real-world safety and efficacy [2] | | **Avelumab + Axitinib** (1st-line) | UK Real-World Study [3] | Not Reached (36-mo OS: 53%) | 13.5 | 62% | | | **Axitinib** (2nd-line, vs. Sorafenib) | AXIS (Phase 3) [4] | Improved PFS vs. sorafenib; No significant OS difference [4] | | | | **Axitinib** (2nd-line, vs. Cabozantinib) | Indirect Comparison (MAIC) [4] | No significant difference (Base-case) [4] | No significant difference (Base-case) [4] | | | | **Axitinib** (2nd-line, vs. Everolimus) | Indirect Comparison (MAIC) [4] | Potential OS benefit (Base-case) [4] | Significantly longer PFS [4] | | |

Key Biomarkers and Resistance Mechanisms

Understanding the molecular basis of response and resistance is crucial for personalizing therapy.

- **Predictive Biomarkers for Response:** Analyses from the KEYNOTE-426 trial identified specific biomarkers [1]:
 - **T-cell-inflamed Gene Expression Profile (TcellinfGEP):** Strongly and positively associated with improved OS, PFS, and ORR in patients taking **pembrolizumab + axitinib**.
 - **Angiogenesis Gene Signature:** Positively associated with better OS in the **pembrolizumab + axitinib** arm and with OS, PFS, and ORR in the **sunitinib** arm.
 - **Somatic Mutations:** In the **pembrolizumab + axitinib** arm, **PBRM1** mutation was positively associated with ORR. For **sunitinib**, **VHL** and **PBRM1** mutations were positively associated with OS, while **BAP1** mutation was negatively associated with OS.
- **Mechanisms of Axitinib Resistance:** A 2025 multi-omics study using explainable AI uncovered that resistance to **axitinib** is not random but follows **two distinct, context-specific pathways** based on cancer type [5] [6]:
 - **In Solid Tumors:** Resistance is driven by adaptation to hypoxia, involving processes like **Extracellular Matrix (ECM) remodeling, epithelial-mesenchymal transition (EMT), immune evasion, and senescence-induced paracrine signaling**.
 - **In Blood Cancers:** Resistance involves **rewiring of purine metabolism** and activation of **alternative growth factor signaling** pathways to sustain proliferation.

The following diagram illustrates these two primary resistance pathways identified by the machine learning analysis.



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Experimental Protocol Insights

For researchers looking to validate or build upon these findings, here are the core methodologies from the cited works.

- **Clinical Trial & Real-World Analysis:** The long-term (5-year) data for **pembrolizumab + axitinib** comes from the phase 3 **KEYNOTE-426 trial** (NCT02853331). Patients with advanced clear cell RCC were randomized to receive either the combination or sunitinib. Endpoints included OS, PFS, and ORR, assessed according to RECIST criteria [1]. The real-world data for **avelumab + axitinib** was collected retrospectively from patients with aRCC in routine clinical practice, with primary endpoints of OS, PFS, and ORR at 36 months [3].
- **Biomarker Analysis Protocol (KEYNOTE-426) [1]:**
 - **Sample Processing:** RNA sequencing (RNA-seq) and whole-exome sequencing (WES) were performed on tumor samples.
 - **Biomarker Assessment:** Prespecified biomarkers included an 18-gene T-cell-inflamed GEP, an angiogenesis gene signature, and PD-L1 combined positive score (CPS). Somatic mutations (e.g., PBRM1, VHL, BAP1) were analyzed from WES data.
 - **Statistical Analysis:** The association between each biomarker and clinical outcomes (OS, PFS, ORR) was analyzed within each treatment arm.
- **Resistance Mechanism Protocol (Multi-omics/ML Study) [5]:**
 - **Data Sourcing:** Drug response (IC50) data for ~1000 pan-cancer cell lines against 44 drugs came from the GDSC database. Basal transcriptomic and proteomic profiles were obtained from the Cell Model Passport.
 - **Machine Learning & Explainable AI:** A multi-classifier framework was trained to predict **axitinib** response. The best-performing model was interpreted using the LIME algorithm to identify top features driving resistance in each cell line.
 - **Clustering & Pathway Analysis:** Resistant cell lines were clustered based on LIME-identified features. Enrichment analysis and pathway annotation were then used to uncover cluster-specific biological mechanisms.

Conclusion

In summary, the data confirms that **axitinib** is a cornerstone of treatment for advanced RCC, showing significant survival benefits in first-line combinations with immunotherapies like pembrolizumab and avelumab. The growing understanding of predictive biomarkers and context-specific resistance mechanisms provides a strong foundation for developing more personalized and effective treatment strategies.

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